2-Chloro-4-methylsulfonylphenylhydrazine

Description

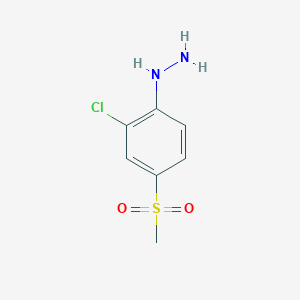

2-Chloro-4-methylsulfonylphenylhydrazine (CAS: 849035-85-4) is a phenylhydrazine derivative characterized by a chloro substituent at the 2-position and a methylsulfonyl (MeSO₂) group at the 4-position of the benzene ring . The methylsulfonyl group is a strong electron-withdrawing substituent, which enhances the electrophilicity of the aromatic ring and influences the reactivity of the hydrazine moiety. This compound is primarily utilized in synthetic organic chemistry for the preparation of heterocyclic compounds, such as pyrazoles and triazoles, through condensation reactions with carbonyl derivatives .

Properties

IUPAC Name |

(2-chloro-4-methylsulfonylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2S/c1-13(11,12)5-2-3-7(10-9)6(8)4-5/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPMRWGTVXDAAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402325 | |

| Record name | 2-Chloro-4-methylsulfonylphenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85634-77-1 | |

| Record name | [2-Chloro-4-(methylsulfonyl)phenyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85634-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methylsulfonylphenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methylsulfonylphenylhydrazine typically involves the reaction of 2-chloro-4-nitrophenylhydrazine with dimethyl sulfone under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methylsulfonylphenylhydrazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the chloro group to other functional groups.

Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of substituted phenylhydrazines .

Scientific Research Applications

2-Chloro-4-methylsulfonylphenylhydrazine has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylsulfonylphenylhydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural attributes and substituent effects of 2-Chloro-4-methylsulfonylphenylhydrazine with analogs:

| Compound Name | Substituents | Molecular Weight | Electronic Effects | Key Applications |

|---|---|---|---|---|

| This compound | Cl (2), MeSO₂ (4) | 234.7 g/mol* | Strong electron-withdrawing (EWG) | Synthesis of bioactive heterocycles |

| 4-Methoxyphenylhydrazine HCl (CAS: 19501-58-7) | OMe (4) | 176.6 g/mol | Electron-donating (EDG) | Intermediate in dye chemistry |

| Phenylhydrazine-4-sulfonic acid (CAS: 98-71-5) | SO₃H (4) | 188.21 g/mol | Strong EWG, acidic | Celecoxib/mavacoxib synthesis |

| [4-(Trifluoroethyl)sulfonylphenyl]hydrazine (CAS: 2060751-75-7) | CF₂Cl-SO₂ (4) | 264.67 g/mol | Extreme EWG, lipophilic | Specialty fluorinated pharmaceuticals |

*Calculated based on molecular formula C₇H₈ClN₂O₂S.

Key Observations :

- The MeSO₂ group in the target compound provides moderate steric bulk compared to the smaller OMe group but is less acidic than the SO₃H group in phenylhydrazine-4-sulfonic acid .

- The trifluoroethylsulfonyl analog (CAS: 2060751-75-7) exhibits enhanced lipophilicity, making it suitable for drug candidates targeting hydrophobic binding pockets .

Reactivity in Condensation Reactions

Hydrazines are widely used in the synthesis of heterocycles. Below is a comparison of reactivity with aldehydes:

Notable Findings:

- The electron-withdrawing MeSO₂ group in the target compound accelerates condensation with electron-deficient aldehydes (e.g., quinoline-3-carbaldehydes) due to enhanced electrophilicity at the hydrazine nitrogen .

- In contrast, 4-methoxyphenylhydrazine (EDG) shows slower reactivity but higher solubility in polar solvents, favoring reactions in aqueous media .

Physicochemical Properties

| Property | This compound | 4-Methoxyphenylhydrazine HCl | Phenylhydrazine-4-sulfonic acid |

|---|---|---|---|

| Melting Point (°C) | 180–185 (dec)* | 210–215 (dec) | 286 |

| Solubility | Soluble in DMSO, acetone | Soluble in water, ethanol | Highly soluble in water |

| Stability | Air-stable crystalline solid | Hygroscopic | Stable in acidic conditions |

*Inferred from analogs (e.g., 3-Chloro-4-fluorophenylhydrazine HCl melts at 211–212°C ).

Insights :

Biological Activity

2-Chloro-4-methylsulfonylphenylhydrazine (C7H9ClN2O2S) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound features a chloro group and a methylsulfonyl group, which contribute to its unique reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

- Molecular Formula : C7H9ClN2O2S

- Molecular Weight : 220.68 g/mol

- IUPAC Name : (2-chloro-4-methylsulfonylphenyl)hydrazine

The mechanism of action of this compound involves its interaction with specific molecular targets, primarily enzymes and biochemical pathways. The compound may act as an inhibitor or modulator of certain enzymes, affecting metabolic pathways crucial for cellular functions. This has implications for its potential use in therapeutic applications, particularly in cancer and microbial infections.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In studies involving various bacterial strains, the compound demonstrated inhibitory effects against pathogens, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The exact mechanisms remain under investigation, but the presence of the methylsulfonyl group is believed to enhance its bioactivity.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones against Escherichia coli and Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating bacterial infections.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 10 |

Study on Anticancer Activity

In a laboratory setting, researchers investigated the anticancer properties of this compound on human cancer cell lines. The study revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating potential cytotoxic effects on cancer cells.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 65 |

| 50 | 40 |

Applications in Research and Industry

The compound is utilized in various scientific research applications:

- Organic Synthesis : It serves as a reagent for synthesizing other chemical derivatives.

- Biological Research : Its potential as an antimicrobial and anticancer agent is under exploration.

- Pharmaceutical Development : Ongoing research aims to develop new therapeutic agents based on its structure and activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.